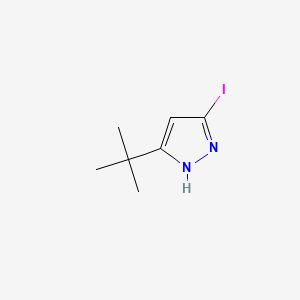

3-(tert-Butyl)-5-iodo-1H-pyrazole

Descripción general

Descripción

3-(tert-Butyl)-5-iodo-1H-pyrazole: is a heterocyclic organic compound with the molecular formula C7H11IN2. It is characterized by a pyrazole ring substituted with a tert-butyl group at the 5-position and an iodine atom at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-5-iodo-1H-pyrazole typically involves the iodination of 5-tert-butyl-1H-pyrazole. One common method includes the reaction of 5-tert-butyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 3-(tert-Butyl)-5-iodo-1H-pyrazole can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be involved in oxidation reactions to form corresponding pyrazole oxides or reduction reactions to remove the iodine atom.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like dichloromethane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products:

Substitution Products: Depending on the nucleophile, products can include 5-tert-butyl-3-azido-1H-pyrazole, 5-tert-butyl-3-thio-1H-pyrazole, etc.

Oxidation Products: Pyrazole oxides.

Reduction Products: Deiodinated pyrazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(tert-Butyl)-5-iodo-1H-pyrazole has shown promise in the development of pharmaceuticals, particularly as a precursor for synthesizing biologically active compounds. Its structural features allow it to serve as a building block for more complex heterocycles, which are integral in drug design.

Case Studies:

- A study demonstrated that derivatives of this compound can be synthesized to yield compounds with enhanced anti-inflammatory properties. These derivatives were tested in vitro, revealing significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating chronic inflammatory diseases .

- Research has also indicated that pyrazole derivatives exhibit antitumor activity. For instance, modifications to the 3-(tert-butyl)-5-iodo position have led to compounds that inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines .

Synthetic Applications

The compound is utilized in various synthetic pathways due to its reactivity and ability to undergo multiple transformations.

Synthesis Techniques:

- The synthesis of this compound typically involves the reaction of tert-butyl hydrazine with appropriate iodo-substituted precursors. This method allows for regioselective functionalization, enabling the creation of diverse pyrazole derivatives with varying biological activities .

- Additionally, this compound can participate in cross-coupling reactions, such as the Sonogashira reaction, facilitating the introduction of aryl groups and expanding the library of potential pharmaceutical candidates .

Material Science

In material science, this compound has been explored for its potential as a stabilizer in polymers and other materials due to its antioxidant properties.

Applications:

- The presence of the tert-butyl group enhances the hydrophobic character of the molecule, making it suitable for incorporation into non-polar environments such as plastics and oils. This property is particularly beneficial for improving the thermal stability and longevity of materials exposed to oxidative conditions .

Analytical Chemistry

The compound has also found applications in analytical chemistry as a reference standard or reagent in various assays.

Usage in Research:

- Its unique spectral properties make it a useful standard in NMR spectroscopy studies aimed at understanding tautomeric behavior within pyrazole derivatives. Such studies help elucidate the dynamic behavior of these compounds under different conditions .

Data Table: Synthesis and Applications Overview

Mecanismo De Acción

The mechanism of action of 3-(tert-Butyl)-5-iodo-1H-pyrazole largely depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the iodine atom and tert-butyl group can influence its binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

- 3-Amino-5-tert-butyl-1H-pyrazole

- 3,5-Di-tert-butyl-1H-pyrazole

- 5-tert-Butyl-1H-pyrazole

Comparison: Compared to its analogs, 3-(tert-Butyl)-5-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. The tert-butyl group provides steric hindrance, influencing the compound’s stability and reactivity in various chemical reactions .

Actividad Biológica

3-(tert-Butyl)-5-iodo-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles, characterized by their five-membered ring structure containing two adjacent nitrogen atoms, have been associated with a variety of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound's chemical structure is defined by the presence of a tert-butyl group and an iodine atom at specific positions on the pyrazole ring. These substituents significantly influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H10N2I |

| Molecular Weight | 278.08 g/mol |

| CAS Number | 1218791-05-9 |

| Solubility | Soluble in organic solvents |

Anticancer Effects

Research indicates that pyrazole derivatives can exhibit significant anticancer properties. A study highlighted the potential of pyrazole compounds in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis induction .

Case Study:

In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines. For instance, it was found to reduce cell viability in breast cancer cells by inducing apoptosis via the activation of caspase pathways .

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives is well-documented, with compounds like celecoxib being widely used in clinical settings. This compound may share similar pathways by inhibiting cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes such as COX and lipoxygenase, reducing inflammation and pain.

- Cell Cycle Regulation: It can modulate key proteins involved in cell cycle progression, leading to cell cycle arrest in cancer cells.

- Apoptosis Induction: The activation of intrinsic apoptotic pathways, including mitochondrial depolarization and caspase activation, has been observed.

Research Findings

Recent studies have focused on synthesizing new pyrazole derivatives with enhanced biological activity. The introduction of different substituents on the pyrazole ring has been shown to affect both potency and selectivity for target receptors.

Table 2: Summary of Biological Activities

Propiedades

IUPAC Name |

5-tert-butyl-3-iodo-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPPZOPSXKIOCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682045 | |

| Record name | 5-tert-Butyl-3-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-05-9 | |

| Record name | 5-(1,1-Dimethylethyl)-3-iodo-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butyl-3-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.